Mordant Brown 18
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Overview
Description
Mordant Brown 18: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the diazotization of 3-amino-2-hydroxybenzoic acid and 5-amino-2-hydroxybenzoic acid, followed by coupling with naphthalen-1-amine. The product is then diazotized again and coupled with 5-hydroxynaphthalene-1-sulfonic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium dithionite.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it effective in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-hydroxy-5-[(4-nitrophenyl)azo]-: Similar structure but lacks the sulfonic acid group.
Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-: Similar structure but lacks the additional azo group.
Uniqueness
The presence of both sulfonic acid and multiple azo groups makes this compound unique. These functional groups enhance its solubility and reactivity, making it more versatile in various applications compared to its analogs.
Properties
CAS No. |
5850-12-4 |
---|---|
Molecular Formula |
C19H11N5Na2O8S |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
disodium;4-[[3-carboxy-5-[(4-nitrophenyl)diazenyl]-4-oxidophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H13N5O8S.2Na/c25-18-16(19(26)27)9-13(22-20-12-3-7-15(8-4-12)33(30,31)32)10-17(18)23-21-11-1-5-14(6-2-11)24(28)29;;/h1-10,25H,(H,26,27)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
WQKACUCIFSVAMP-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=CC(=C2[O-])C(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=CC(=C2[O-])C(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
5850-12-4 |
Origin of Product |
United States |
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